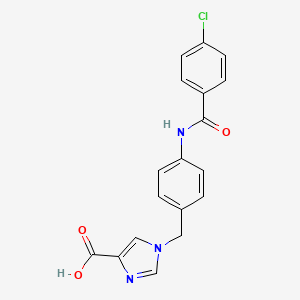

1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

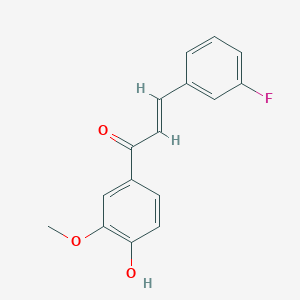

The compound “1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The compound also contains a benzamido group and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring attached to a benzyl group, which is further attached to a 4-chlorobenzamido group. The imidazole ring is also attached to a carboxylic acid group .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

Research has shown interest in the synthesis of imidazole derivatives and their pharmacological activities. For instance, a study by Grandolini et al. (1993) focused on the preparation of imidazo[2,1-b]benzothiazole carboxylic and acetic acids, demonstrating their anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Structural Analysis and Chemical Sensing

Jin et al. (2015) prepared organic salts of imidazole/benzimidazole with carboxylic acids, analyzing their crystalline forms and supramolecular synthons. This study highlights the role of weak and strong non-covalent interactions in the formation of organic salts (Jin et al., 2015). Additionally, Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using imidazole dicarboxylate-based ligands, demonstrating their potential as fluorescence sensors for chemicals (Shi et al., 2015).

Catalysis and Organic Synthesis

Zolfigol et al. (2013) reported on the design of an ionic liquid, 1,3-disulfonic acid imidazolium hydrogen sulfate, as a dual catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating its efficiency in organic synthesis (Zolfigol et al., 2013).

Gas Adsorption and Sensing

Sen et al. (2014) constructed charged metal-organic frameworks with imidazolium groups, showcasing their potential in pore modification and selective gas adsorption, which could be significant for environmental and industrial applications (Sen et al., 2014).

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, its potential biological activity, and its physical and chemical properties. Based on the identification of similar compounds as potential sigma-1 receptor agonists with anti-cancer activity, new potent sigma-1 receptor agonists with anti-cancer activity could be designed .

Propiedades

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-14-5-3-13(4-6-14)17(23)21-15-7-1-12(2-8-15)9-22-10-16(18(24)25)20-11-22/h1-8,10-11H,9H2,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEZHUWCSVPDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)

![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)

![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)

![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)